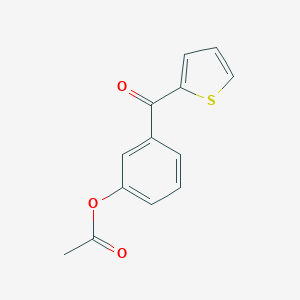

2-(3-Acetoxybenzoyl) thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(thiophene-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-5-2-4-10(8-11)13(15)12-6-3-7-17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQARSRZFEFLFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642183 | |

| Record name | 3-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106882-29-5 | |

| Record name | 3-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Acetoxybenzoyl) thiophene" synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of 2-(3-Acetoxybenzoyl) thiophene

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. We delve into the principal synthetic methodologies, focusing on the mechanistic underpinnings of the Friedel-Crafts acylation, which governs its regioselective formation. The guide details validated, step-by-step laboratory protocols for the preparation of the requisite 3-acetoxybenzoyl chloride precursor and its subsequent reaction with thiophene. Furthermore, a thorough characterization of the compound's physicochemical properties is presented. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and explaining the causality behind critical experimental choices to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of the Thienyl Ketone Scaffold

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere of a phenyl ring.[1] Thiophene and its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Within this class, aryl thienyl ketones are of particular importance as versatile intermediates for the synthesis of more complex, biologically active molecules.[4]

This compound, with its characteristic thienyl ketone structure and a protected hydroxyl group, serves as a crucial precursor for compounds targeting various biological pathways. The acetoxy group can be readily hydrolyzed to reveal a phenol, a common pharmacophore that can participate in critical hydrogen bonding interactions with biological targets. For instance, the related 2-(benzoyl)-3-aryl-benzo[b]thiophene skeleton has been investigated for its antiproliferative activity by inhibiting tubulin polymerization.[5] Therefore, a robust and well-understood synthesis of this compound is fundamental for advancing research in these areas.

Synthesis of this compound

The most direct and industrially scalable route for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 3-acetoxybenzoyl chloride. This pathway involves two primary stages: the preparation of the acylating agent and the subsequent Lewis acid-catalyzed acylation of the thiophene ring.

Overall Synthesis Workflow

The synthesis is a two-step process, beginning with the preparation of the acyl chloride from 3-hydroxybenzoic acid, followed by the core Friedel-Crafts reaction.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Preparation of 3-Acetoxybenzoyl Chloride

The acylating agent is prepared from 3-acetoxybenzoic acid, which itself is synthesized by acetylating 3-hydroxybenzoic acid. The subsequent conversion to the acyl chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] Thionyl chloride is often preferred for its gaseous byproducts (SO₂ and HCl), which simplifies purification.[7]

Experimental Protocol: Synthesis of 3-Acetoxybenzoyl Chloride

-

Acetylation: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxybenzoic acid (1.0 eq) and acetic anhydride (1.5 eq). Add a catalytic amount of sulfuric acid (2-3 drops).

-

Heat the mixture at 80-90 °C for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring to precipitate the 3-acetoxybenzoic acid.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

-

Chlorination: In a separate flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend the dried 3-acetoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Heat the mixture to reflux (approx. 80 °C) for 3-4 hours until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-acetoxybenzoyl chloride[8] is a liquid and can be used in the next step, often without further purification.

Caption: Mechanism for the formation of 3-acetoxybenzoyl chloride.

Step 2: Friedel-Crafts Acylation of Thiophene

The core of the synthesis is the electrophilic acylation of the thiophene ring. Thiophene is a highly reactive aromatic compound, significantly more so than benzene, due to the electron-donating nature of the sulfur heteroatom.[9] This high reactivity necessitates the use of milder Lewis acids, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), to prevent polymerization and tar formation, which are common issues with stronger catalysts like aluminum chloride (AlCl₃).[10][11]

Causality of Regioselectivity:

The acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 (α) position.[12] This preference is dictated by the superior stability of the Wheland intermediate (the carbocation formed during the electrophilic attack). Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 (β) position results in an intermediate with only two resonance structures.[12][13] The more stable C2-attack intermediate has a lower activation energy, making it the kinetically favored pathway.

Caption: Mechanism of the regioselective Friedel-Crafts acylation of thiophene.

Experimental Protocol: Synthesis of this compound

-

Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve thiophene (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add stannic chloride (SnCl₄, 1.1 eq) dropwise to the stirred solution.

-

Acyl Chloride Addition: Prepare a solution of 3-acetoxybenzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a beaker containing crushed ice and a small amount of concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below, based on data from authoritative chemical databases.[14]

| Property | Value | Source |

| IUPAC Name | [3-(thiophene-2-carbonyl)phenyl] acetate | PubChem[14] |

| CAS Number | 106882-29-5 | PubChem[14] |

| Molecular Formula | C₁₃H₁₀O₃S | PubChem[14] |

| Molecular Weight | 246.28 g/mol | PubChem[14] |

| Exact Mass | 246.03506535 Da | PubChem[14] |

| XLogP3-AA | 3 | PubChem[14] |

| Hydrogen Bond Donors | 0 | PubChem[14] |

| Hydrogen Bond Acceptors | 4 | PubChem[14] |

| Rotatable Bond Count | 4 | PubChem[14] |

Applications in Research and Drug Development

The value of this compound lies in its utility as a synthetic intermediate. The thiophene ring is a critical component in drugs such as the antipsychotic olanzapine and the antiplatelet agent clopidogrel.[1]

-

Precursor to Hydroxylated Analogues: The primary application is as a protected precursor to 2-(3-hydroxybenzoyl)thiophene. The acetoxy group can be easily removed via base-catalyzed hydrolysis (e.g., with NaOH or K₂CO₃ in methanol) to unmask the phenolic hydroxyl group. This hydroxyl group is a key functional handle for further molecular elaboration or for direct interaction with biological targets.

-

Scaffold for Bioactive Molecules: The thienyl ketone motif is a versatile platform. The ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used in various condensation reactions to build more complex heterocyclic systems. These transformations open pathways to novel compounds that can be screened for a wide range of biological activities, leveraging the known therapeutic potential of the thiophene core.[2][15]

Conclusion

This compound is a valuable chemical intermediate whose synthesis is reliably achieved through a regioselective Friedel-Crafts acylation of thiophene. A comprehensive understanding of the reaction mechanism, particularly the factors governing the preferential C2-acylation, and careful control of reaction conditions with a mild Lewis acid are paramount for achieving high yields and purity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to synthesize and utilize this versatile scaffold in the pursuit of novel pharmaceuticals and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. US6051732A - Process for the preparation of 3-acetoxy-2-methylbenzoyl chloride.

-

PrepChem.com. Synthesis of 3-hydroxy-2-benzoylthiophene. [Link]

- Google Patents.

-

Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

- Google Patents.

-

Organic Syntheses. 2-hydroxythiophene. [Link]

-

Stenutz. 3-(acetoxy)benzoyl chloride. [Link]

-

The Journal of Engineering and Exact Sciences. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

- Google Patents. US5403939A - Process for production of 2-acetylbenzo[b]thiophene.

-

TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

-

Organic Syntheses. 2-acetothienone. [Link]

-

EPRA Journals. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. [Link]

-

Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]

-

PMC - PubMed Central. Therapeutic importance of synthetic thiophene. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Patsnap Eureka. Method for preparing 2- acetylthiophene. [Link]

-

ResearchGate. Uses of ethyl benzoyl acetate for the synthesis of thiophene, pyran and pyridine derivatives with anti‐tumor activities. [Link]

-

PMC - PubMed Central. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

Wikipedia. Thiophene. [Link]

-

CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*. [Link]

-

PrepChem.com. Synthesis of p-acetoxybenzoyl chloride. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. 3-(acetoxy)benzoyl chloride [stenutz.eu]

- 9. Thiophene - Wikipedia [en.wikipedia.org]

- 10. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. This compound | C13H10O3S | CID 24723771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. eprajournals.com [eprajournals.com]

"2-(3-Acetoxybenzoyl) thiophene" chemical structure and characterization

An In-Depth Technical Guide to 2-(3-Acetoxybenzoyl) thiophene: Structure, Synthesis, and Characterization

Introduction

This compound is a diaryl ketone derivative incorporating a thiophene ring, an aromatic ester, and a ketone functional group. As a multifunctional scaffold, it represents a valuable building block in medicinal chemistry and materials science. The thiophene nucleus is a well-established isostere of the benzene ring, often employed in drug design to modulate physicochemical properties and biological activity.[1][2] The presence of the acetoxy and benzoyl moieties provides multiple points for further chemical modification, making it a versatile precursor for the synthesis of more complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, a robust synthetic pathway via Friedel-Crafts acylation, and a multi-technique approach for its unambiguous structural characterization. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers in the field.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique combination of a thiophene ring acylated at the C2 position with a 3-acetoxybenzoyl group.

IUPAC Name: [3-(thiophene-2-carbonyl)phenyl] acetate[3] CAS Number: 106882-29-5[3] Molecular Formula: C₁₃H₁₀O₃S[3]

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of this compound.

A summary of its key computed physicochemical properties is provided in Table 1, offering insights into its potential behavior in various chemical and biological systems.

Table 1: Computed Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 246.28 g/mol | [3] |

| Exact Mass | 246.03506535 Da | [3] |

| XLogP3-AA | 3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 |[3] |

Synthesis via Friedel-Crafts Acylation

The most direct and established method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 3-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to aromatic rings.[4][5]

Mechanistic Rationale

The reaction proceeds via the generation of a highly electrophilic acylium ion from 3-acetoxybenzoyl chloride upon coordination with a Lewis acid catalyst, such as stannic chloride (SnCl₄) or aluminum chloride (AlCl₃). Stannic chloride is often preferred as it is a milder catalyst that can reduce the incidence of thiophene polymerization, a common side reaction with stronger Lewis acids.[6]

The electron-rich thiophene ring acts as the nucleophile. The attack preferentially occurs at the C2 (alpha) position over the C3 (beta) position. This regioselectivity is dictated by the superior resonance stabilization of the carbocation intermediate (Wheland intermediate) formed during C2 attack, which can delocalize the positive charge over more atoms, including the sulfur atom.[7][8]

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the acylation of thiophene.[6][9]

Materials:

-

Thiophene (C₄H₄S)

-

3-Acetoxybenzoyl chloride (C₉H₇ClO₃)

-

Stannic chloride (SnCl₄), anhydrous

-

Dry benzene or dichloromethane (DCM) (solvent)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and cooling bath (ice-water)

Procedure:

-

Setup: Assemble a 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, dissolve thiophene (1.0 eq.) and 3-acetoxybenzoyl chloride (1.0 eq.) in 200 mL of dry benzene.

-

Catalyst Addition: Cool the solution to 0-5 °C using an ice-water bath. With efficient stirring, add anhydrous stannic chloride (1.0 eq.) dropwise from the dropping funnel over approximately 40-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Hydrolysis (Quenching): Carefully hydrolyze the resulting reaction complex by slowly adding a mixture of 100 mL of water and 10 mL of concentrated HCl. This should be done in a fume hood as HCl gas may be evolved.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Structural Characterization Workflow

Unambiguous confirmation of the synthesized product's identity and purity requires a combination of spectroscopic techniques. Each method provides complementary information, leading to a comprehensive structural elucidation.

Caption: A multi-technique workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.

Protocol for NMR Analysis: [10]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal.

Predicted Spectral Data:

-

¹H NMR (in CDCl₃):

-

Thiophene Protons: Three signals in the aromatic region (~7.0-8.0 ppm). The proton at C5 will likely be a doublet of doublets, coupled to the protons at C4 and C3. The protons at C3 and C4 will also appear as complex multiplets due to their respective couplings.

-

Benzoyl Protons: Four signals in the aromatic region (~7.2-8.2 ppm), exhibiting coupling patterns typical of a 1,3-disubstituted benzene ring.

-

Acetate Protons: A sharp singlet at ~2.3 ppm, integrating to 3 hydrogens.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl Carbons: Two signals in the downfield region; ~169 ppm for the ester carbonyl and ~180-190 ppm for the ketone carbonyl.

-

Aromatic Carbons: Multiple signals between ~120-155 ppm for the 10 carbons of the thiophene and benzene rings.

-

Methyl Carbon: A signal in the upfield region, ~21 ppm, for the acetate methyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Protocol for IR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., DCM), cast a thin film on a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Characteristic Absorption Bands:

-

~3100 cm⁻¹: Aromatic C-H stretching (from both rings).

-

~1765 cm⁻¹: Ester C=O stretching (characteristic for phenyl acetates).

-

~1660 cm⁻¹: Ketone C=O stretching (aryl ketone).

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[11]

-

~1200 cm⁻¹: Ester C-O stretching.

-

~850-700 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution patterns on the aromatic rings.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.

-

Data Acquisition: Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

Predicted Mass Spectrum Data (ESI-MS):

-

Molecular Ion Peak: An ion corresponding to [M+H]⁺ at m/z 247.0423 or [M+Na]⁺ at m/z 269.0243. The high-resolution mass should match the calculated exact mass of the formula C₁₃H₁₀O₃S.[3]

-

Key Fragmentation Ions: Common fragmentation pathways would include:

-

Loss of the ketene (CH₂=C=O) from the acetoxy group to give a phenol fragment.

-

Cleavage to form the thienoyl cation (C₅H₃OS⁺).

-

Cleavage to form the 3-acetoxybenzoyl cation (C₉H₇O₃⁺).

-

Consolidated Data Summary

Table 2: Key Structural and Spectroscopic Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C₁₃H₁₀O₃S |

| Molecular Weight | 246.28 g/mol |

| ¹H NMR (ppm) | ~7.0-8.2 (m, 7H, Ar-H), ~2.3 (s, 3H, -CH₃) |

| ¹³C NMR (ppm) | ~185 (C=O, ketone), ~169 (C=O, ester), ~120-155 (Ar-C), ~21 (-CH₃) |

| IR (cm⁻¹) | ~1765 (C=O, ester), ~1660 (C=O, ketone), ~1200 (C-O, ester) |

| MS (m/z) | Expected [M+H]⁺ at 247.0423 |

Conclusion

This guide has detailed the essential technical information for this compound, a compound of significant interest for synthetic chemists. The outlined Friedel-Crafts acylation procedure provides a reliable and regioselective route to its synthesis. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, establishes a self-validating system to confirm the structure and purity of the final product. The data and protocols presented here serve as a robust foundation for researchers utilizing this versatile chemical intermediate in drug discovery and materials science applications.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Source: Google Patents (US2492629A)

-

Title: Regioselectivity in Friedel–Crafts acylation of thiophene Source: Chemistry Stack Exchange URL: [Link]

-

Title: Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method Source: IOSR Journal of Applied Physics URL: [Link]

-

Title: 2-Acetothienone Source: Organic Syntheses URL: [Link]

-

Title: The Infrared Absorption Spectra of Thiophene Derivatives Source: Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences URL: [Link]

-

Title: Thiophene Source: Wikipedia URL: [Link]

-

Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

-

Title: 2-Acetylthiophene Source: Wikipedia URL: [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound | C13H10O3S | CID 24723771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. iosrjournals.org [iosrjournals.org]

"2-(3-Acetoxybenzoyl) thiophene" CAS number 106882-29-5

An In-depth Technical Guide to 2-(3-Acetoxybenzoyl) thiophene (CAS 106882-29-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a ketone- and ester-containing heterocyclic compound built upon a thiophene scaffold. While specific research into this molecule is not extensively published, its structure is of significant interest to the medicinal chemistry community. Thiophene and its derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed, field-proven synthetic methodology based on established chemical principles, and a discussion of its potential applications in drug discovery and as a synthetic intermediate. By synthesizing data from analogous structures and foundational reaction mechanisms, this document serves as an authoritative resource for researchers looking to explore the potential of this and related compounds.

Introduction: The Significance of the Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the design of modern pharmaceuticals.[1][4] Its structural resemblance to benzene allows it to act as a bioisostere, mimicking the phenyl group while often improving pharmacokinetic properties such as absorption and metabolism.[2][3] The thiophene nucleus is present in numerous approved drugs and is a key component in a vast library of compounds with demonstrated therapeutic potential.[2][5] The diverse biological activities associated with thiophene derivatives are vast, ranging from potent enzyme inhibitors to modulators of cellular signaling pathways.[1][6] The compound this compound, which combines the thiophene ring with an acetoxybenzoyl moiety, represents a promising scaffold for further chemical exploration and development of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties, summarized in Table 1, influence a molecule's solubility, permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 106882-29-5 | PubChem[7] |

| Molecular Formula | C₁₃H₁₀O₃S | PubChem[7] |

| Molecular Weight | 246.28 g/mol | PubChem[7] |

| IUPAC Name | [3-(thiophene-2-carbonyl)phenyl] acetate | PubChem[7] |

| XLogP3-AA (LogP) | 3 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |

| Rotatable Bond Count | 4 | PubChem[7] |

| Exact Mass | 246.03506535 Da | PubChem[7] |

These computed properties suggest that this compound has a moderate degree of lipophilicity (LogP = 3) and is unlikely to be a hydrogen bond donor. The presence of four hydrogen bond acceptors (the two carbonyl oxygens and the ester oxygen) may contribute to its interaction with biological targets.

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds with aromatic rings.[8][9] The overall synthetic strategy involves the preparation of a reactive acylating agent, 3-(acetoxy)benzoyl chloride, followed by its Lewis acid-catalyzed reaction with thiophene.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway to the target molecule, originating from commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Step 1: Preparation of the Acylating Agent: 3-(Acetoxy)benzoyl Chloride

The first critical step is the synthesis of the acylating agent. This is a two-part process starting from 3-hydroxybenzoic acid.

Part A: Acetylation of 3-Hydroxybenzoic Acid

The phenolic hydroxyl group of 3-hydroxybenzoic acid is first protected as an acetate ester. This is a standard procedure, often using acetic anhydride. The acetyl group prevents the free hydroxyl from interfering with the subsequent chlorination step.

Part B: Conversion to the Acyl Chloride

The carboxylic acid of the resulting 3-acetoxybenzoic acid is then converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[10][11]

Protocol 1: Synthesis of 3-(Acetoxy)benzoyl Chloride

-

Materials: 3-Hydroxybenzoic acid, acetic anhydride, thionyl chloride (SOCl₂), pyridine (catalytic amount), anhydrous toluene.

-

Procedure:

-

To a stirred solution of 3-hydroxybenzoic acid in anhydrous toluene, add a catalytic amount of pyridine.

-

Slowly add acetic anhydride to the mixture at room temperature. The reaction is mildly exothermic.

-

Heat the mixture to 60-70 °C for 2-3 hours to ensure complete acetylation. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield crude 3-acetoxybenzoic acid.

-

To the crude product, slowly add an excess of thionyl chloride at 0 °C.

-

Allow the mixture to warm to room temperature, then reflux gently for 2-4 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-(acetoxy)benzoyl chloride, which can be used in the next step without further purification.[11][12]

-

Step 2: Friedel-Crafts Acylation of Thiophene

This is the key bond-forming step where the thiophene ring is acylated at the 2-position.

Causality Behind Experimental Choices:

-

Catalyst: A Lewis acid catalyst is required to generate the highly electrophilic acylium ion from the acyl chloride. Stannic chloride (SnCl₄) is often preferred over aluminum chloride (AlCl₃) for thiophene acylations because it is a milder Lewis acid and is less likely to induce polymerization of the electron-rich thiophene ring.[13]

-

Solvent: A non-polar, aprotic solvent like benzene or dichloromethane is used to dissolve the reactants without interfering with the reaction.

-

Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature.[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. This compound | C13H10O3S | CID 24723771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. tsijournals.com [tsijournals.com]

- 10. nbinno.com [nbinno.com]

- 11. prepchem.com [prepchem.com]

- 12. 3-(Acetoxy)benzoyl chloride 97 16446-73-4 [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to [3-(Thiophene-2-carbonyl)phenyl] acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of the chemical compound identified by the IUPAC name [3-(thiophene-2-carbonyl)phenyl] acetate. This molecule belongs to the class of aromatic ketone esters and incorporates a thiophene heterocycle, a structural motif of significant interest in medicinal chemistry and materials science. While specific research on this exact molecule is not widely published, its constituent parts—the thiophene ring, the benzoyl ketone linker, and the phenyl acetate group—suggest a rich potential for biological activity and application in drug discovery. This guide synthesizes information from established chemical principles and data on analogous structures to provide a foundational understanding of its identity, properties, synthesis, and potential research avenues. We will explore a plausible synthetic route, outline a robust characterization workflow, and discuss potential applications grounded in the known bioactivity of thiophene derivatives.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for reproducible scientific research. This section details the formal nomenclature and structural representation of the topic compound.

IUPAC Name

The formal name assigned according to the International Union of Pure and Applied Chemistry (IUPAC) standards is [3-(thiophene-2-carbonyl)phenyl] acetate [1].

Synonyms and Common Identifiers

In scientific literature and chemical databases, this compound may be referenced by several names and identifiers. Recognizing these is crucial for comprehensive literature searches.

| Identifier Type | Value | Source |

| Common Name | 2-(3-Acetoxybenzoyl) thiophene | Depositor-Supplied[1] |

| CAS Number | 106882-29-5 | EPA DSSTox[1] |

| PubChem CID | 24723771 | PubChem[1] |

| Molecular Formula | C13H10O3S | PubChem[1] |

| Molecular Weight | 246.28 g/mol | PubChem[1] |

Chemical Structure

The molecular structure consists of a thiophene ring acylated at the 2-position with a benzoyl group, which is, in turn, substituted at the 3-position (meta) with an acetoxy group.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The following data are computed properties sourced from the PubChem database[1].

| Property | Value | Description |

| XLogP3 | 3.1 | A measure of lipophilicity, suggesting moderate cell permeability. |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 3 | The three oxygen atoms can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 4 | Indicates a degree of conformational flexibility. |

| Topological Polar Surface Area | 59.9 Ų | Suggests good potential for oral bioavailability. |

| Formal Charge | 0 | The molecule is neutral. |

Synthesis and Characterization

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct approach involves the electrophilic acylation of thiophene with 3-acetoxybenzoyl chloride. Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the 2-position[2][3]. The reaction requires a Lewis acid catalyst, such as stannic chloride (SnCl4) or aluminum chloride (AlCl3), to activate the acyl chloride electrophile. Stannic chloride is often preferred for thiophene acylations as it can lead to fewer side reactions and polymerizations compared to the more reactive aluminum chloride[4].

Experimental Protocol (Hypothetical)

This protocol is adapted from a standard procedure for the acylation of thiophene[4]. Causality: Each step is designed to control the reaction and maximize yield and purity.

-

Preparation: In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a drying tube, dissolve thiophene (1.0 eq) and 3-acetoxybenzoyl chloride (1.0 eq) in anhydrous benzene (or another suitable dry solvent).

-

Rationale: Anhydrous conditions are critical as the Lewis acid catalyst and the acyl chloride are moisture-sensitive.

-

-

Catalyst Addition: Cool the solution to 0°C using an ice bath. Add stannic chloride (1.0 eq) dropwise with efficient stirring over 30-40 minutes.

-

Rationale: Dropwise addition at low temperature controls the exothermic reaction, preventing side reactions and polymerization of the thiophene.

-

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

-

Hydrolysis (Workup): Once the reaction is complete, slowly add a mixture of dilute hydrochloric acid and water to hydrolyze the reaction complex and quench the catalyst.

-

Rationale: This step breaks down the aluminum or tin complexes formed, allowing the organic product to be isolated.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Rationale: Washing removes any remaining acid and inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of residual water is necessary before final purification.

-

-

Purification: Purify the resulting crude oil or solid via column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Rationale: This standard technique separates the desired product from unreacted starting materials and byproducts based on polarity.

-

Characterization Workflow

Confirmation of the product's identity and purity is a self-validating step essential for scientific integrity.

Potential Applications and Research Directions

The therapeutic and industrial potential of [3-(thiophene-2-carbonyl)phenyl] acetate can be inferred from its core structural components. Thiophene and its derivatives are renowned for a wide spectrum of biological activities and are considered bioisosteres of benzene, offering similar physicochemical properties with potentially unique biological interactions[3].

Significance of Structural Motifs

-

Thiophene Ring: This heterocycle is a cornerstone in medicinal chemistry, found in drugs with anti-inflammatory, antimicrobial, antitumor, and antihypertensive properties[3]. Its presence suggests that the target molecule is a candidate for screening in these therapeutic areas. Thiophenes are versatile precursors for synthesizing complex molecules and natural products[5].

-

Benzoyl Ketone Core: The benzoyl-thiophene scaffold is present in compounds designed as microtubule inhibitors for cancer therapy[6]. These agents can disrupt cell division, making them potent cytotoxic agents. The specific substitution pattern on the phenyl ring is critical for tuning activity and selectivity.

-

Acetoxy Group: The acetate ester can serve multiple functions. It can act as a prodrug moiety, where in vivo hydrolysis by esterase enzymes could release a more active phenolic compound. This strategy is often used to improve bioavailability or modify a drug's pharmacokinetic profile.

Future Research Directions

-

Synthesis and Characterization: The first step is to execute the proposed synthesis and fully characterize the compound to establish a verified physical sample.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to assess its cytotoxic potential. Assays for anti-inflammatory activity (e.g., COX enzyme inhibition) would also be highly relevant.

-

Mechanism of Action Studies: If significant bioactivity is found, subsequent studies should focus on elucidating the mechanism, such as tubulin polymerization assays if anticancer activity is observed.

-

Prodrug Evaluation: The stability of the acetate ester in plasma and liver microsomes should be assessed to determine its viability as a prodrug. The corresponding phenolic compound (the hydrolyzed product) should be synthesized and tested in parallel to validate the prodrug hypothesis.

Safety and Handling

No specific safety data sheet (SDS) exists for [3-(thiophene-2-carbonyl)phenyl] acetate. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety profile should be inferred from related compounds.

-

General Hazards: Thiophene itself is flammable and harmful if swallowed[2][7]. Many aromatic ketones can cause skin and eye irritation[8]. It is prudent to assume the target compound is harmful by ingestion, inhalation, and skin contact.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles[9].

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[9]. Avoid creating dust. Use appropriate tools for transfers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

[3-(Thiophene-2-carbonyl)phenyl] acetate is a well-defined chemical structure with significant, albeit underexplored, potential. Its synthesis is achievable through standard organic methodologies like Friedel-Crafts acylation. Based on a structural analysis of its constituent motifs, the compound stands as a promising candidate for investigation in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory drug discovery. Its acetoxy group also presents an interesting opportunity for exploration as a prodrug. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and begin the systematic evaluation of this intriguing molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Azawi, S. A. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]

-

Johnson, J. R., & May, G. E. (n.d.). 2-Acetothienone. Organic Syntheses. Retrieved from [Link]

- Google Patents. (1995). US5403939A - Process for production of 2-acetylbenzo[b]thiophene.

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Xu, L., et al. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Cancer Cell International. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for preparing 2-acetylthiophene. Retrieved from [Link]

-

Asif, M. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Keimer, A., & Haut, F. L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

-

Santana, L., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. Retrieved from [Link]

Sources

- 1. This compound | C13H10O3S | CID 24723771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(3-Acetoxybenzoyl) thiophene

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the core mechanism of action of the novel compound, 2-(3-Acetoxybenzoyl) thiophene. Given the nascent stage of research on this specific molecule, this document adopts a hypothesis-driven approach, outlining a logical, multi-faceted experimental plan to unveil its biological activity.

Introduction and Structural Rationale

This compound is a synthetic organic compound characterized by a central thienyl ketone scaffold. Its structure can be deconstructed into three key moieties: a thiophene ring, a benzoyl group, and a meta-substituted acetoxy group on the phenyl ring.

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry, present in numerous FDA-approved drugs and known to partake in various biological interactions.

-

Benzoyl Group: This ketone linker provides a rigid backbone and potential hydrogen bonding capabilities, which are critical for molecular recognition by biological targets.

-

Acetoxy Group: This ester functional group can influence the compound's solubility, cell permeability, and metabolic stability. It may also act as a prodrug moiety, being hydrolyzed in vivo to a phenol, which could alter the compound's binding affinity and pharmacological profile.

The confluence of these structural features suggests that this compound has the potential to interact with various biological targets. This guide will explore three plausible, experimentally testable hypotheses for its mechanism of action based on the known activities of structurally related molecules.

Hypothesized Mechanisms of Action and Investigative Workflows

Based on the activities of analogous thienyl ketone and benzoylthiophene derivatives, we propose three primary hypotheses for the mechanism of action of this compound. For each hypothesis, a detailed experimental workflow is provided to guide the investigation.

Hypothesis 1: Inhibition of Protein Kinase Activity

Many heterocyclic compounds, including those with thiophene and benzothiophene cores, have been identified as potent kinase inhibitors.[1][2][3][4] The benzoylthiophene scaffold can mimic the hinge-binding motifs of known ATP-competitive kinase inhibitors. A plausible target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth.

This protocol is adapted from commercially available luminescence-based kinase assay kits.[5][6]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in 1x Kinase Buffer, ensuring the final DMSO concentration does not exceed 1%.

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly-(Glu,Tyr) 4:1).

-

Dilute recombinant human VEGFR-2 kinase to the recommended concentration in 1x Kinase Buffer.

-

-

Assay Procedure (96-well format):

-

Add 25 µL of the master mix to each well.

-

Add 5 µL of the diluted compound to the 'Test Inhibitor' wells.

-

Add 5 µL of the vehicle (e.g., 10% DMSO in 1x Kinase Buffer) to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.

-

Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.

-

Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Signal Detection (e.g., ADP-Glo™):

-

Add 50 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the 'Blank' reading from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the 'Positive Control'.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

This protocol outlines the detection of phosphorylated VEGFR-2 in treated cells.[7][8]

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency.

-

Starve the cells in a low-serum medium for 12-24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample in Laemmli buffer.

-

Separate the proteins on an 8% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2 Tyr1175) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal to determine the extent of phosphorylation inhibition.

-

Hypothesis 2: Disruption of Microtubule Dynamics

Several benzothiophene derivatives have been shown to exert antitumor effects by destabilizing tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][9] The rigid, planar structure of the benzoylthiophene core may allow it to bind to tubulin, possibly at the colchicine-binding site, thereby disrupting microtubule dynamics.

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[10][11]

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.

-

Prepare a serial dilution of this compound in G-PEM buffer.

-

Use paclitaxel as a positive control for polymerization enhancement and nocodazole or colchicine as a positive control for inhibition.

-

-

Assay Procedure (Spectrophotometer-based):

-

In a pre-warmed 96-well plate, add the diluted compound or controls.

-

Add the tubulin solution to each well to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each condition.

-

Compare the polymerization curves of the compound-treated samples to the vehicle control. A decrease in the rate and maximum absorbance indicates inhibition of polymerization.

-

This method allows for the direct visualization of the microtubule network within cells.[12][13]

-

Cell Culture and Treatment:

-

Grow cells (e.g., A549) on glass coverslips to 50-60% confluency.

-

Treat the cells with the IC50 concentration of this compound (determined from a prior cytotoxicity assay) for 18-24 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells with warm PBS.

-

Fix the cells with ice-cold methanol for 5 minutes at -20°C, or with 4% paraformaldehyde for 15 minutes at room temperature followed by permeabilization with 0.1% Triton X-100.

-

Wash thoroughly with PBS.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (e.g., DM1A clone) for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides.

-

Image the cells using a confocal or high-resolution fluorescence microscope.

-

Analyze the images for changes in microtubule morphology. Destabilizing agents will cause a diffuse, fragmented microtubule network, while stabilizing agents will lead to the formation of thick microtubule bundles.

-

Disruption of microtubules typically causes cells to arrest in the G2/M phase of the cell cycle.[14]

-

Cell Treatment and Harvesting:

-

Treat cells with varying concentrations of the compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).

-

Harvest both adherent and floating cells, and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

-

Fix the cells for at least 2 hours at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use a linear scale for the PI fluorescence channel.

-

Gate on single cells to exclude doublets.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest.

-

Hypothesis 3: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

Thiophene-containing scaffolds have also been developed as inhibitors of GSK-3β, a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and cancer.

This protocol is similar to the VEGFR-2 assay and can be performed using commercially available kits.[15][16]

-

Reagent Preparation and Assay Procedure:

-

Follow the general steps outlined in Protocol 1, substituting recombinant human GSK-3β enzyme and a specific GSK-3β substrate (e.g., a phosphopeptide like GSM).

-

A known GSK-3β inhibitor (e.g., CHIR-99021) should be used as a positive control.

-

-

Data Analysis:

-

Calculate the IC50 value for this compound against GSK-3β as described in Protocol 1.

-

This assay measures the phosphorylation status of known GSK-3β substrates in a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for an appropriate duration (e.g., 6-24 hours).

-

-

Lysis, SDS-PAGE, and Transfer:

-

Perform these steps as described in Protocol 2, ensuring phosphatase inhibitors are included in the lysis buffer.

-

-

Immunoblotting:

-

Probe separate membranes with primary antibodies against:

-

Phospho-Tau (e.g., at Ser396), a key substrate in neurodegenerative disease.

-

Total Tau.

-

Active β-catenin (non-phosphorylated), which is targeted for degradation by active GSK-3β.

-

Total β-catenin.

-

A loading control (e.g., β-actin).

-

-

-

Data Analysis:

-

Quantify band intensities using densitometry.

-

A potent GSK-3β inhibitor should decrease the ratio of p-Tau to total Tau and increase the levels of active β-catenin.

-

Data Summary and Interpretation

The experimental data should be systematically organized to build a coherent narrative of the compound's mechanism of action.

Table 1: Summary of Hypothetical In Vitro Activity

| Assay Type | Target | Endpoint | Result (Hypothetical) |

| Kinase Assay | VEGFR-2 | IC50 | 1.2 µM |

| Kinase Assay | GSK-3β | IC50 | > 50 µM |

| Polymerization Assay | Tubulin | Effect | Inhibition |

| Polymerization Assay | Tubulin | IC50 | 2.5 µM |

Table 2: Summary of Hypothetical Cellular Activity

| Assay Type | Cell Line | Endpoint | Result (Hypothetical) |

| Cytotoxicity Assay | A549 | GI50 | 0.8 µM |

| Western Blot | HUVECs | p-VEGFR-2 Inhibition | Yes, dose-dependent |

| Cell Cycle Analysis | A549 | G2/M Arrest | Yes, dose-dependent |

| Immunofluorescence | A549 | Microtubule Network | Disrupted |

Conclusion

This technical guide provides a structured, hypothesis-driven roadmap for the comprehensive investigation of the mechanism of action of this compound. By systematically executing the outlined biochemical and cell-based assays, researchers can generate robust data to identify the primary molecular targets and cellular pathways modulated by this compound. This foundational knowledge is indispensable for guiding further preclinical and clinical development.

References

-

Assaying cell cycle status using flow cytometry. (2015). Current Protocols in Cytometry. [Link][14]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved January 12, 2026, from [Link][8]

-

Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved January 12, 2026, from [Link][17]

-

Protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. [Link]

-

Sawasdikosol, S. (2010). Detecting tyrosine-phosphorylated proteins by Western blot analysis. Current Protocols in Immunology. [Link][18]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 12, 2026, from [Link][5]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved January 12, 2026, from [Link][6]

-

Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). STAR Protocols. [Link]

-

BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved January 12, 2026, from [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). Nanomedicine. [Link][1]

-

Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (2014). Journal of Biological Chemistry. [Link][2]

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2012). European Journal of Medicinal Chemistry. [Link][9]

-

Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. (2009). Bioorganic & Medicinal Chemistry Letters. [Link][3]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2023). Future Medicinal Chemistry. [Link][4]

Sources

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(3-Acetoxybenzoyl)thiophene: A Technical Guide for Preclinical Investigation

Introduction: Rationale for the Investigation of 2-(3-Acetoxybenzoyl)thiophene

In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The compound 2-(3-Acetoxybenzoyl)thiophene, characterized by a thiophene ring linked to a 3-acetoxybenzoyl group, presents a compelling subject for biological investigation.[4] While direct studies on this specific molecule are not extensively documented, the analysis of structurally related benzoylthiophenes provides a strong rationale for exploring its therapeutic potential.

Notably, derivatives of 2-amino-3-benzoylthiophene have been identified as allosteric enhancers of the adenosine A1 receptor, a target implicated in pain, inflammation, and neuroprotection.[5][6][7] Furthermore, other complex benzoylthiophenes have been shown to exhibit potent antiproliferative activity through the inhibition of tubulin polymerization.[8][9] The presence of the acetoxy group also suggests a potential pro-drug strategy, where enzymatic hydrolysis in vivo could release a more active phenolic compound, a common tactic in drug design to improve bioavailability. This guide provides a comprehensive framework for the preclinical evaluation of 2-(3-Acetoxybenzoyl)thiophene, outlining a logical progression of in vitro and in vivo assays to elucidate its potential biological activities.

Proposed Biological Evaluation Strategy

The following sections detail a multi-tiered approach to systematically investigate the anti-inflammatory, analgesic, and antiproliferative potential of 2-(3-Acetoxybenzoyl)thiophene.

Part 1: In Vitro Screening for Anti-inflammatory and Antiproliferative Activity

The initial phase of investigation focuses on cell-free and cell-based assays to rapidly assess the compound's potential as an anti-inflammatory or anticancer agent.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes, which exist as two main isoforms, COX-1 and COX-2.[10] A foundational step is to determine if 2-(3-Acetoxybenzoyl)thiophene can inhibit these key enzymes in the inflammatory cascade.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay [10][11][12][13]

-

Preparation of Reagents:

-

Prepare a stock solution of 2-(3-Acetoxybenzoyl)thiophene in a suitable solvent (e.g., DMSO).

-

Reconstitute purified COX-1 and COX-2 enzymes in assay buffer.

-

Prepare solutions of arachidonic acid (substrate), heme, and L-epinephrine (cofactors).

-

Prepare a stop solution (e.g., 1 M HCl).

-

Have a detection kit for prostaglandin E2 (PGE2) ready (e.g., EIA kit).

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add serial dilutions of 2-(3-Acetoxybenzoyl)thiophene or a reference inhibitor (e.g., indomethacin, celecoxib). Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

dot

Caption: Workflow for the in vitro COX inhibition assay.

Based on the activity of related benzoylthiophenes, evaluating the antiproliferative effects of the compound against various cancer cell lines is a logical step.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., HeLa, MCF-7, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-(3-Acetoxybenzoyl)thiophene for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Part 2: In Vivo Validation of Anti-inflammatory and Analgesic Effects

Promising in vitro results should be followed by in vivo studies to confirm the biological activity in a whole-organism context.

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16][17][18]

Experimental Protocol: [14][16]

-

Animals:

-

Use male Wistar rats or Swiss albino mice.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Procedure:

-

Administer 2-(3-Acetoxybenzoyl)thiophene at various doses, a vehicle control, and a standard drug (e.g., indomethacin) via an appropriate route (e.g., oral or intraperitoneal).

-

After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

-

A significant reduction in paw edema indicates anti-inflammatory activity.

-

dot

Caption: Workflow for the carrageenan-induced paw edema assay.

The hot plate test is a common method for assessing the central analgesic effects of a compound by measuring the reaction time to a thermal stimulus.[19][20][21][22]

Experimental Protocol: [19][20][23]

-

Apparatus:

-

A hot plate apparatus with a controlled surface temperature (typically 55 ± 0.5°C) and a transparent restraining cylinder.

-

-

Procedure:

-

Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Administer 2-(3-Acetoxybenzoyl)thiophene, a vehicle control, or a standard analgesic (e.g., morphine).

-

Measure the reaction latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

A significant increase in the reaction latency compared to the baseline and the vehicle control group indicates a central analgesic effect.

-

Results can be expressed as the raw latency time or as the percentage of the Maximum Possible Effect (%MPE).

-

Part 3: Mechanistic Elucidation

Should 2-(3-Acetoxybenzoyl)thiophene demonstrate significant biological activity, further studies to elucidate its mechanism of action would be warranted.

-

Adenosine A1 Receptor Modulation: Based on the activity of 2-amino-3-benzoylthiophenes, radioligand binding assays could be performed to determine if the compound interacts with the adenosine A1 receptor.[5][6] Functional assays, such as measuring cyclic AMP levels in cells, could further characterize this interaction.[6]

-

Tubulin Polymerization Inhibition: If the compound shows potent antiproliferative activity, its effect on tubulin polymerization can be assessed using in vitro assays with purified tubulin.[8][9] Cell cycle analysis by flow cytometry can also reveal if the compound causes cell cycle arrest at the G2/M phase, a hallmark of tubulin inhibitors.[8]

dot

Sources

- 1. espublisher.com [espublisher.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 2-(3-Acetoxybenzoyl) thiophene | C13H10O3S | CID 24723771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Hot plate test - Wikipedia [en.wikipedia.org]

- 21. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Topic: "2-(3-Acetoxybenzoyl) thiophene" Derivatives and Analogs: A Prodrug Approach to Modulating Inflammatory Pathways

An In-Depth Technical Guide for Drug Development Professionals